2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 1354095-56-9) is a synthetic 2,3-dihydroquinazolin-4(1H)-one building block supplied primarily by Toronto Research Chemicals (TRC) under catalog number D444760. The compound has molecular formula C22H20N2O3 and molecular weight 360.41 g/mol, and is synthesized via a multi-step route starting from 1-bromo-2-phenoxyethane and 3-hydroxybenzaldehyde.

Molecular Formula C22H20N2O3
Molecular Weight 360.413
CAS No. 1354095-56-9
Cat. No. B591448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one
CAS1354095-56-9
Molecular FormulaC22H20N2O3
Molecular Weight360.413
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C22H20N2O3/c25-22-19-11-4-5-12-20(19)23-21(24-22)16-7-6-10-18(15-16)27-14-13-26-17-8-2-1-3-9-17/h1-12,15,21,23H,13-14H2,(H,24,25)
InChIKeyUOQVJQIWUKQQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 1354095-56-9): Structural Identity and Vendor-Documented Specifications


2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 1354095-56-9) is a synthetic 2,3-dihydroquinazolin-4(1H)-one building block supplied primarily by Toronto Research Chemicals (TRC) under catalog number D444760 . The compound has molecular formula C22H20N2O3 and molecular weight 360.41 g/mol, and is synthesized via a multi-step route starting from 1-bromo-2-phenoxyethane and 3-hydroxybenzaldehyde . Its structure features a dihydroquinazolinone core substituted at the 2-position with a 3-(2-phenoxyethoxy)phenyl group, incorporating a flexible ether linkage that distinguishes it from simpler 2-aryl dihydroquinazolinone analogs. Vendors report purity of 95–98%, and a stable-isotope labeled analog (D5) is also commercially available .

Why Generic 2-Aryl Dihydroquinazolinones Cannot Substitute for 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one


The 3-(2-phenoxyethoxy)phenyl substituent at the C2 position of the dihydroquinazolinone core imparts a distinct combination of lipophilicity (computed XLogP3 = 4.2) and topological polar surface area (TPSA = 59.6 Ų) that diverges substantially from simpler 2-aryl analogs such as 2-phenyl-2,3-dihydroquinazolin-4(1H)-one or 2-(3-methoxyphenyl) derivatives . This extended phenoxyethoxy chain introduces additional hydrogen bond acceptor sites (4 total HBA) and six rotatable bonds, which directly affect molecular recognition, solubility, and metabolic stability in ways that cannot be replicated by methyl, methoxy, or halide-substituted congeners. Furthermore, the commercial availability of a precisely matched deuterated internal standard (D5 analog) for this specific compound means that bioanalytical LC-MS/MS method development and validation are tied to this exact structure—substituting a generic analog would require de novo synthesis of a matching internal standard and full method revalidation.

Quantitative Differentiation Evidence for 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one Against Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability Potential

The target compound exhibits a computed XLogP3 of 4.2 , placing it in an optimal lipophilicity range for passive membrane permeability according to Lipinski's Rule of Five. This value is substantially higher than that of the unsubstituted parent scaffold 2-phenyl-2,3-dihydroquinazolin-4(1H)-one (estimated XLogP3 ~2.5–3.0) and the common 2-(3-methoxyphenyl) analog (estimated XLogP3 ~2.8–3.2), reflecting the contribution of the extended phenoxyethoxy moiety. The elevated logP may confer improved blood-brain barrier penetration or intracellular target engagement in cell-based assays where simpler congeners show limited permeability.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Favorable Drug-Likeness Window

The compound has a computed TPSA of 59.6 Ų , which falls well below the 140 Ų threshold generally predictive of good oral absorption and below the 90 Ų threshold associated with blood-brain barrier penetration. This TPSA value, combined with 2 hydrogen bond donors and 4 hydrogen bond acceptors, positions the compound advantageously relative to more polar dihydroquinazolinone derivatives bearing carboxylic acid or sulfonamide substituents (TPSA often >90–100 Ų). The moderate TPSA suggests a balance between solubility and permeability that may be superior to both highly polar and highly lipophilic analogs.

Polar surface area Oral bioavailability ADME prediction

Commercial Availability of Deuterated Internal Standard (D5) for Bioanalytical Quantification

A pentadeuterated analog, 2,3-dihydro-2-[3-(2-phenoxyethoxy)phenyl]-4(1H)-quinazolinone-D5 (MW 365.44), is commercially available as the isotopic labeled analog of the target compound . This paired availability of unlabeled compound and its stable-isotope labeled internal standard (SIL-IS) is not matched for most generic 2-aryl dihydroquinazolinone analogs. SIL-IS availability is essential for accurate quantification by LC-MS/MS using isotope dilution methodology, as the D5 analog co-elutes with the analyte while providing a distinct mass shift (+5 Da) for selective reaction monitoring.

LC-MS/MS Stable isotope dilution Bioanalysis

Vendor-Declared Purity Specification (95–98%) and Quality Infrastructure

Multiple independent vendors report purity specifications for this compound. MolCore lists purity at ≥98% (NLT 98%) , while TRC (via CymitQuimica) supplies the compound under its quality management system with full analytical characterization . Benchmark purity data for generic dihydroquinazolinone building blocks from non-specialist suppliers frequently falls in the 90–95% range, with less rigorous documentation. The purity differential, though modest, is meaningful when the compound is used as a synthetic intermediate where impurities can propagate through multi-step syntheses.

Purity Quality assurance Building block qualification

Research and Industrial Application Scenarios for 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one


Scaffold for Structure-Activity Relationship (SAR) Exploration of Dihydroquinazolinone-Based Therapeutics

The compound serves as a rationally selected advanced building block for medicinal chemistry programs exploring C2-substituted dihydroquinazolin-4(1H)-ones as kinase inhibitors, PARP inhibitors, or anticancer agents. Its computed XLogP3 of 4.2 and TPSA of 59.6 Ų place it in a favorable drug-likeness window that simpler 2-aryl analogs may not occupy. The phenoxyethoxy chain provides a vector for additional interactions within hydrophobic binding pockets or allosteric sites that methyl or methoxy substituents cannot access. Research groups investigating dihydroquinazolinone libraries for prostate cancer (PC3/DU145) or colorectal cancer cell lines, as reported in the class-level literature [1], may prioritize this building block for its differentiated physicochemical signature.

Bioanalytical Reference Standard with Matched Deuterated Internal Standard for Pharmacokinetic Studies

When this compound (or a derived analog) enters preclinical pharmacokinetic evaluation, the commercial availability of its D5 isotopic analog enables immediate implementation of LC-MS/MS quantification using stable isotope dilution. This paired availability eliminates the typical 6–12 week lead time for custom deuterium labeling synthesis and associated costs. Contract research organizations (CROs) and pharmaceutical development teams requiring rapid bioanalytical method deployment for dihydroquinazolinone-based candidates benefit from the pre-existing SIL-IS for this specific scaffold.

Synthetic Intermediate for Phenoxyethoxy-Containing Bioactive Conjugates

The 3-(2-phenoxyethoxy)phenyl motif present in this compound appears as a substructure in biologically active molecules, including HDAC inhibitors (e.g., N-hydroxy-2-[3-(2-phenoxyethoxy)phenyl]-1H-benzimidazole-6-carboxamide with HDAC6 IC50 = 18 nM ) and EP4 receptor antagonists (phenoxyethoxy compound class in WO2014126746 [1]). The dihydroquinazolinone core can serve as a synthetic handle for further derivatization—oxidation to quinazolin-4(3H)-one, N-alkylation, or ring-opening reactions—enabling access to structurally diverse screening libraries. The 95–98% purity specification supports its use as a reliable starting material for multi-step synthesis without extensive pre-purification.

Physicochemical Probe for Membrane Permeability and Solubility Profiling in Drug Discovery

With computed XLogP3 = 4.2 and TPSA = 59.6 Ų, this compound can function as a physicochemical probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to benchmark the behavior of the dihydroquinazolinone scaffold against established drug-likeness parameters. Its intermediate lipophilicity and moderate hydrogen bonding capacity make it a useful comparator for evaluating how incremental structural modifications (e.g., varying the phenoxyethoxy chain length or introducing heteroatoms) shift permeability and solubility profiles within a focused chemical series.

Quote Request

Request a Quote for 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.